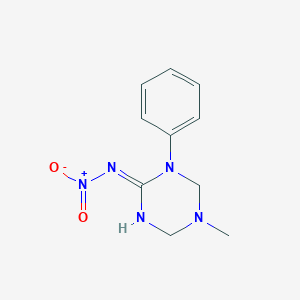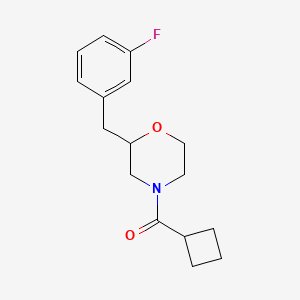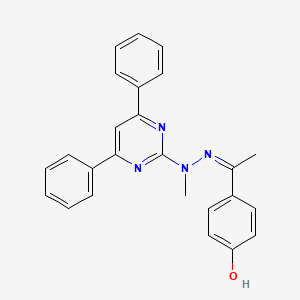
5-methyl-N-nitro-1-phenyl-1,3,5-triazinan-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-nitro-1-phenyl-1,3,5-triazinan-2-imine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MNPTI and is a member of the triazinane family. MNPTI has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects are currently being studied.
作用機序
The mechanism of action of MNPTI is not fully understood. However, it has been proposed that MNPTI inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. MNPTI has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MNPTI has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNPTI inhibits the growth and proliferation of cancer cells. MNPTI has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. MNPTI has been shown to have low toxicity in vitro and in vivo.
実験室実験の利点と制限
MNPTI has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques. MNPTI has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with.
However, MNPTI also has some limitations for lab experiments. Its solubility in water is relatively low, which may limit its use in aqueous solutions. MNPTI is also relatively unstable in the presence of air and moisture, which may require special handling procedures.
将来の方向性
There are several future directions for the study of MNPTI. In medicinal chemistry, MNPTI could be further studied for its potential as an anti-cancer agent and as a treatment for Alzheimer's disease. In materials science, the potential applications of MNPTI in catalysis and materials science could be further explored. MNPTI could also be studied for its potential as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, MNPTI is a chemical compound that has shown potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. MNPTI is a promising compound that could have significant implications in the fields of medicinal chemistry and materials science.
合成法
The synthesis of MNPTI has been achieved using various methods. One of the most common methods involves the reaction between 5-methyl-1-phenyl-1,3,5-triazinane-2,4-dione and nitric acid. The reaction is carried out in the presence of a catalyst, and the product is purified through recrystallization. Other methods involve the use of different reagents and catalysts, and the yield and purity of the product vary accordingly.
科学的研究の応用
MNPTI has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, MNPTI has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MNPTI has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In materials science, MNPTI has been studied for its potential as a building block for the synthesis of novel materials. MNPTI has been shown to form stable complexes with various metals, and these complexes have potential applications in catalysis and materials science.
特性
IUPAC Name |
(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-13-7-11-10(12-15(16)17)14(8-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOHNVGKCJENAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=N[N+](=O)[O-])N(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN/C(=N\[N+](=O)[O-])/N(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-dimethyl-4-isoxazolyl)acetyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5986193.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B5986214.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-4-ethylhexanenitrile](/img/structure/B5986222.png)
![2,2-dimethyl-N-[1-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5986233.png)
![ethyl 3-(2-methylbenzyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5986238.png)

![3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B5986248.png)
![N-(2-fluorophenyl)-3-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5986252.png)
![3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone](/img/structure/B5986265.png)
![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol](/img/structure/B5986279.png)
![6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5986287.png)

![1,5-dimethyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5986293.png)